l-ap3 - 23052-80-4

l-ap3

Catalog Number: EVT-3158829
CAS Number: 23052-80-4
Molecular Formula: C3H8NO5P
Molecular Weight: 169.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

l-2-Amino-3-phosphonopropionic acid (l-AP3) is a phosphonic acid derivative that acts as a selective antagonist of metabotropic glutamate receptors (mGluRs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It has been widely used as a pharmacological tool to investigate the physiological roles of mGluRs in the central nervous system (CNS), particularly in processes such as synaptic plasticity, neuronal excitability, and neurotransmitter release.

Source and Classification

Leucine aminopeptidase 3 is primarily sourced from mammalian tissues, particularly skeletal muscle. It is classified as a metalloenzyme due to its dependence on metal ions for activity, typically zinc ions. The enzyme is encoded by the LAP3 gene, which is expressed in various tissues but shows higher expression levels in skeletal muscle and the brain.

Synthesis Analysis

The synthesis of leucine aminopeptidase 3 involves several methods, primarily focusing on recombinant DNA technology. The following outlines the typical procedures used:

  1. Gene Cloning: The LAP3 gene is cloned into an expression vector suitable for a host organism, such as Escherichia coli or yeast.
  2. Transformation: The recombinant plasmid is introduced into competent cells via transformation.
  3. Protein Expression: Induction of protein expression is achieved using specific inducers (e.g., IPTG for E. coli).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags like His-tags for easier isolation.

Technical parameters such as temperature, pH, and induction time are optimized to maximize yield and activity of the enzyme during these processes.

Molecular Structure Analysis

The molecular structure of leucine aminopeptidase 3 consists of several key features:

  • Active Site: The active site contains a zinc ion that plays a crucial role in the catalytic mechanism. The arrangement of amino acids around this site facilitates substrate binding and catalysis.
  • Domain Architecture: The enzyme typically exhibits a two-domain structure, with one domain responsible for substrate recognition and the other for catalysis.
  • Secondary Structure: Analysis reveals a predominance of alpha-helices and beta-sheets, contributing to the stability and functionality of the enzyme.

Crystallographic studies have provided detailed insights into the three-dimensional conformation of leucine aminopeptidase 3, revealing its interactions with substrates and inhibitors.

Chemical Reactions Analysis

Leucine aminopeptidase 3 catalyzes various chemical reactions involving peptide substrates:

  1. Cleavage of Amino Acids: It specifically cleaves leucine residues from the N-terminus of peptides, facilitating protein turnover and recycling.
  2. Hydrolysis Reactions: The enzyme participates in hydrolysis reactions where water molecules are used to break peptide bonds, releasing free amino acids.
  3. Regulatory Role: By modulating peptide levels, LAP3 indirectly influences metabolic pathways related to muscle growth and differentiation.

The kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) are critical for understanding its efficiency and substrate specificity.

Mechanism of Action

The mechanism of action for leucine aminopeptidase 3 involves several steps:

  1. Substrate Binding: Peptides bind to the active site, positioning the N-terminal amino acid close to the zinc ion.
  2. Catalytic Hydrolysis: The zinc ion activates a water molecule that attacks the carbonyl carbon of the peptide bond, leading to cleavage.
  3. Release of Products: After hydrolysis, the free amino acid is released from the enzyme, allowing it to act on new substrates.

This process is regulated by various factors including pH, temperature, and metal ion concentration.

Physical and Chemical Properties Analysis

Leucine aminopeptidase 3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 50 kDa.
  • Optimal pH: Typically operates optimally at a neutral pH around 7.5-8.5.
  • Thermal Stability: Shows stability at temperatures up to 50°C but loses activity at higher temperatures.
  • Metal Ion Dependence: Requires zinc ions for enzymatic activity; chelation with specific inhibitors can lead to loss of function.

These properties are critical for its application in biochemical assays and therapeutic contexts.

Applications

Leucine aminopeptidase 3 has several scientific applications:

  1. Biochemical Research: Used as a model enzyme to study proteolytic mechanisms and enzyme kinetics.
  2. Muscle Biology Studies: Investigated for its role in muscle differentiation and regeneration processes, particularly in conditions like muscular dystrophy.
  3. Potential Therapeutic Targets: Due to its involvement in metabolic pathways, it may serve as a target for drug development aimed at metabolic disorders or muscle-wasting diseases.
Receptor Interactions and Modulation Mechanisms

Antagonism of Metabotropic Glutamate Receptors (mGluRs)

Selective Inhibition of Group III mGluR Subtypes

L-AP3 (3-Phosphono-L-alanine) demonstrates subtype-specific antagonism toward Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8). This selectivity is concentration-dependent, with higher potency observed at mGluR8 (Ki = 125 μM) compared to other subtypes [2]. Electrophysiological studies reveal that L-AP3 preferentially inhibits synaptic transmission mediated by high-affinity Group III receptors (e.g., mGluR8) in neonatal rat hippocampus, while its effects in adults shift toward low-affinity subtypes like mGluR7 [3]. Developmental changes in receptor expression critically influence this selectivity, as evidenced by:

  • Neonatal hippocampus: L-AP4-induced synaptic suppression (50 μM) is blocked by L-AP3 via mGluR8 antagonism.
  • Adult hippocampus: Higher L-AP4 concentrations (500 μM) required for inhibition, indicating mGluR7 dominance, which remains sensitive to L-AP3 [3].

Table 1: L-AP3 Selectivity Across Group III mGluR Subtypes

SubtypeFunctionL-AP3 SensitivityDevelopmental Shift
mGluR8High-affinity synaptic suppressionKi = 125 μM [2]Active in neonates only [3]
mGluR7Low-affinity presynaptic inhibitionIC₅₀ > 300 μMDominant in adults [3]
mGluR4Modulator of cAMP pathwaysWeakly antagonizedNo significant regulation [3]

Allosteric Modulation of Phosphoinositide-Linked Signaling Pathways

L-AP3 exhibits a dual modulatory role in phosphoinositide (PI) turnover pathways:

  • Antagonism (≤300 μM): Non-competitively inhibits 1S,3R-ACPD-stimulated PI hydrolysis, reducing maximal inositol phosphate (InsP₃) accumulation by 40% without altering agonist EC₅₀ [7] [10].
  • Agonism (1 mM): Paradoxically stimulates InsP₃ production (4–5-fold over basal), mimicking mGluR agonist effects. This is blocked by competitive antagonist MCPG, confirming mGluR-dependence [10]. The stimulatory mechanism involves enhanced phosphatidylinositol labeling and Ins(1,4,5)P₃ metabolism via 5-phosphatase/3-kinase routes, indicating pathway-specific allostery [10]. Calcium dependency further aligns this effect with canonical mGluR-PLC coupling [7].

Competitive Binding Dynamics

Displacement of Endogenous Glutamate at Presynaptic Receptors

L-AP3 competes with endogenous glutamate at presynaptic receptors, particularly within Group II/III mGluRs. Binding assays demonstrate:

  • Inhibition of [³H]glutamate binding to mGluR3 (Ki = 368 μM for D-phosphoserine; 2087 μM for L-phosphoserine) [2].
  • Suppression of sodium-dependent glutamate uptake in synaptosomes (IC₅₀ = 39 μM in cerebellum; 110 μM in cortex) [2].Functional studies confirm presynaptic actions, where L-AP3 reverses L-AP4-induced suppression of Schaffer collateral-CA1 synaptic transmission. This is mediated by displacement of endogenous glutamate from autoreceptors, increasing neurotransmitter release probability [3].

Stereoselectivity in Receptor-Ligand Interactions

L-AP3 exhibits strict stereoselective activity, with its L-enantiomer showing superior receptor affinity over D-AP3:

  • Binding affinity: L-AP3 displaces [³H]glutamate at mGluR3 with 5.6-fold greater potency than D-AP3 (Ki = 151 μM vs. 845 μM for D-/L-phosphoserine) [2] [4].
  • Functional activity: D-AP3 (1 mM) fails to stimulate PI turnover or antagonize 1S,3R-ACPD responses in cortical slices, confirming enantiomer-specific efficacy [10]. Stereoselectivity arises from preferential recognition of the L-configuration at the receptor’s orthosteric site, as evidenced by:
  • Competitive displacement assays showing L-AP3 > L-glutamate > D-AP3 [4] [5].
  • Molecular modeling suggesting complementary hydrogen bonding between L-AP3’s α-carboxyl/phosphonate groups and receptor residues [5].

Table 2: Stereoselectivity in L-AP3 Receptor Interactions

ParameterL-AP3D-AP3Biological Implication
Inhibition of [³H]glutamateKi = 151 μM [2]Inactive [10]L-configuration critical for binding
PI turnover stimulationEC₅₀ ≈ 1 mM [10]No effect [10]Stereospecific G protein coupling
Glutamate uptake inhibitionIC₅₀ = 39 μM [2]Not observedSelective blockade of presynaptic transporters

Properties

CAS Number

23052-80-4

Product Name

l-ap3

IUPAC Name

2-amino-3-phosphonopropanoic acid

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)

InChI Key

LBTABPSJONFLPO-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)P(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.